REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([C:11]([CH3:22])([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([C:11]([CH3:22])([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:2]=1[F:1]
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Name
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|
Quantity
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41.6 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)(C(=O)OCC)C
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Name
|
|
Quantity
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210 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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830 mg
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst is removed by filtration through diatomaceous earth (Celite®)
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Type
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WASH
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Details
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is washed with a few ml of ethyl acetate
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo
|
Type
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CUSTOM
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Details
|
to give
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Name
|
|
Type
|
product
|
Smiles
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NC1=C(C=C(C=C1)C(C(=O)OCC)(C(=O)OCC)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |